molecular formula C10H15Cl3N2 B6265973 rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride CAS No. 769944-53-8

rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride

Cat. No.: B6265973
CAS No.: 769944-53-8
M. Wt: 269.6
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Description

rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride: is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the piperazine ring, which is further stabilized by two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride typically involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the 4-chlorophenyl group, resulting in the removal of the chlorine atom.

    Substitution: The compound is prone to substitution reactions, where the chlorine atom can be replaced by other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new drugs and materials.

Biology: In biological research, rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride is used to study the effects of piperazine derivatives on cellular processes. It is often employed in assays to investigate receptor binding and signal transduction pathways.

Medicine: The compound has potential therapeutic applications due to its biological activity. It is being explored for its use in the treatment of various diseases, including neurological disorders and infections.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors on the surface of cells, triggering a cascade of intracellular events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)piperazine: A closely related compound with similar biological activity.

    2-(4-Chlorophenyl)piperazine: Another derivative with a different substitution pattern on the piperazine ring.

    4-Chlorophenylpiperazine: A simpler compound lacking the additional hydrochloride groups.

Uniqueness: rel-(-)-(2R)-2-(4-chlorophenyl)piperazine dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound in research and industry.

Properties

CAS No.

769944-53-8

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.6

Purity

95

Origin of Product

United States

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